molecular formula C9H17N3 B3294232 (1-Ethyl-1H-imidazol-2-ylmethyl)-isopropyl-amine CAS No. 886505-14-2

(1-Ethyl-1H-imidazol-2-ylmethyl)-isopropyl-amine

Cat. No.: B3294232
CAS No.: 886505-14-2
M. Wt: 167.25 g/mol
InChI Key: WEWRAAGPPVSTBD-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-2-ylmethyl)-isopropyl-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research due to its imidazole-based core structure. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery because of its versatile pharmacological properties and ability to participate in various binding interactions with biological targets, such as hydrogen bonding, dipole-dipole interactions, and π-stacking . This particular derivative, featuring a 1-ethyl substitution and an isopropyl-amine side chain, is well-suited for investigations into structure-activity relationships, particularly in the development of new antimicrobial agents. Imidazole derivatives have demonstrated a broad spectrum of bioactivities, including antibacterial and antifungal effects, with mechanisms of action that can involve interference with bacterial DNA replication, disruption of cell wall synthesis, and impairment of cell membrane integrity . Researchers can utilize this amine-functionalized compound as a key synthetic intermediate or a core scaffold for designing and synthesizing novel molecules aimed at combating pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Escherichia coli , Pseudomonas aeruginosa , and Acinetobacter baumannii . Its structural features make it a valuable candidate for probing new therapeutic strategies against the growing global threat of antimicrobial resistance. Beyond antimicrobial applications, imidazole-based compounds are also explored for their potential in other therapeutic areas, including cancer, inflammatory diseases, and central nervous system disorders, due to their ability to inhibit key enzymes and interact with diverse biological receptors . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-12-6-5-10-9(12)7-11-8(2)3/h5-6,8,11H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWRAAGPPVSTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218768
Record name 1-Ethyl-N-(1-methylethyl)-1H-imidazole-2-methanamine
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Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886505-14-2
Record name 1-Ethyl-N-(1-methylethyl)-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886505-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-N-(1-methylethyl)-1H-imidazole-2-methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID701218768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Ethyl 1h Imidazol 2 Ylmethyl Isopropyl Amine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For (1-Ethyl-1H-imidazol-2-ylmethyl)-isopropyl-amine, several logical disconnections can be proposed, leading to different synthetic strategies.

Strategy A: Amine Linkage Formation as the Key Step

The most straightforward disconnection is at the C-N bond between the methylene (B1212753) bridge and the isopropylamine (B41738) nitrogen. This leads to an electrophilic 1-ethyl-1H-imidazole-2-carbaldehyde or a corresponding 2-(halomethyl) derivative and isopropylamine. This approach focuses on forming the amine linkage in a late stage of the synthesis.

Strategy B: Imidazole (B134444) Ring Construction

A more convergent approach involves constructing the substituted imidazole ring from acyclic precursors. This strategy allows for the introduction of the required substituents (ethyl group at N-1, substituted aminomethyl group at C-2) during the ring formation process. Disconnection of the imidazole ring itself can be approached through various classical methods like the Debus-Radziszewski synthesis or Van Leusen imidazole synthesis. wikipedia.org

Strategy C: N-Alkylation as the Final Step

Another possibility is to perform the N-alkylation of a (1H-imidazol-2-ylmethyl)-isopropyl-amine precursor as the final step. However, this can be challenging due to the potential for alkylation at the N-3 position, leading to a mixture of regioisomers. Therefore, controlling the regioselectivity of the N-alkylation is crucial for this strategy to be effective. semanticscholar.org

These strategic disconnections form the basis for the detailed synthetic pathways discussed in the following sections.

Detailed Synthetic Pathways to the Core Structure

Based on the retrosynthetic analysis, several pathways can be employed to synthesize the target molecule. These routes typically involve a combination of imidazole ring functionalization, formation of the amine linkage, and alkylation steps.

Functionalization of a pre-formed imidazole ring is a common approach. The C-2 position of the imidazole ring is particularly susceptible to deprotonation and subsequent reaction with electrophiles. researchgate.net

A plausible route starts with commercially available imidazole.

N-Ethylation: The imidazole is first N-alkylated to introduce the ethyl group at the N-1 position. This is typically achieved by reacting imidazole with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base like sodium hydride or potassium carbonate. google.comgoogle.com

C-2 Functionalization: The resulting 1-ethyl-1H-imidazole can then be functionalized at the C-2 position. Lithiation at C-2 using a strong base like n-butyllithium, followed by quenching with an appropriate electrophile, is a highly effective method.

Reaction with N,N-dimethylformamide (DMF) would yield 1-ethyl-1H-imidazole-2-carbaldehyde.

Reaction with formaldehyde (B43269) would yield (1-ethyl-1H-imidazol-2-yl)methanol.

An alternative to building the ring is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a glyoxal, an aldehyde, an amine, and ammonia (B1221849). wikipedia.orggoogle.com This multicomponent reaction allows for the assembly of highly substituted imidazoles in a single step.

Table 1: Comparison of Imidazole Core Synthesis Strategies

StrategyKey ReactionsAdvantagesDisadvantages
Stepwise Functionalization N-Alkylation, C-2 Lithiation/Electrophilic QuenchHigh control over substitution pattern, well-established reactions.Multi-step process, may require cryogenic conditions for lithiation.
Ring Synthesis (e.g., Debus) Multicomponent CondensationConvergent, potentially fewer steps.May have lower yields and challenges with purification and regioselectivity depending on substrates. rsc.org
Van Leusen Imidazole Synthesis Reaction of Aldimines with Tosylmethyl Isocyanide (TosMIC)Good yields for specific substitution patterns. wikipedia.orgRequires synthesis of specific aldimine precursors.

Once a suitable functionalized imidazole core is obtained, the isopropylamine side chain can be introduced.

Reductive Amination: This is one of the most common and efficient methods for forming C-N bonds. nih.gov The 1-ethyl-1H-imidazole-2-carbaldehyde intermediate is reacted with isopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (STAB). Catalytic hydrogenation can also be employed.

Nucleophilic Substitution: An alternative route involves converting the (1-ethyl-1H-imidazol-2-yl)methanol intermediate into a more reactive electrophile. Treatment with thionyl chloride (SOCl₂) or a phosphorus halide can generate the corresponding 2-(chloromethyl) or 2-(bromomethyl) derivative. This halide can then undergo nucleophilic substitution with isopropylamine to form the target compound. This reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to scavenge the generated acid. A similar approach has been demonstrated in the synthesis of related 1-alkyl-2-(isopropylamino)ethanone compounds. nih.govresearchgate.net

Alkylation is a fundamental process in this synthesis, particularly for the introduction of the N-1 ethyl group.

N-Alkylation of Imidazole: The reaction of an imidazole with an alkyl halide is a standard method for producing N-alkylimidazoles. google.com The choice of base and solvent is critical to control the reaction and prevent the formation of side products. Bases like potassium hydroxide (B78521) or sodium hydroxide are often used in solvents such as toluene (B28343) or acetone (B3395972). google.com The temperature is also a key parameter, with typical ranges between 75°C and 115°C to ensure a reasonable reaction rate without significant decomposition. google.com

Reduction Methodologies: In the context of the reductive amination pathway, the choice of reducing agent is important. Sodium triacetoxyborohydride is often preferred as it is mild and selective for the reduction of imines in the presence of aldehydes. For pathways that might generate a C=C double bond (alkene) that requires reduction, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is the standard method.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing reaction time and waste. wisdomlib.org For the key steps in the synthesis of this compound, several parameters can be adjusted.

For the reductive amination step, variables include:

Reducing Agent: The reactivity and selectivity of the reducing agent.

Solvent: Solvents like methanol, ethanol, or dichloromethane (B109758) are commonly used.

pH: The pH of the reaction mixture can significantly affect the rate of imine formation and the stability of the reducing agent.

Temperature: Reactions are often run at room temperature, but cooling or gentle heating may be required.

For the N-alkylation of the imidazole ring, optimization involves:

Base: The strength and solubility of the base (e.g., K₂CO₃, NaOH, NaH).

Solvent: Polar aprotic solvents like DMF or acetonitrile (B52724), or aromatic solvents like toluene, can be used. google.comrsc.org

Temperature: Higher temperatures can increase the reaction rate but may also lead to side products. google.com

Molar Ratio: The stoichiometry of the alkylating agent to the imidazole can influence the extent of di-alkylation or other side reactions. google.com

The following table, based on general findings for imidazole synthesis, illustrates how reaction parameters can be optimized. rsc.org

Table 2: Illustrative Optimization of a Copper-Catalyzed Imidazole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1CuI (20)DMSO1409075
2CuI (20)DMF1409065
3CuI (20)ButanolReflux2085
4CuI (20)EthanolReflux7076
5CuI (20)WaterReflux9010
6CuI (15)ButanolReflux2085

Data is hypothetical and based on trends reported for similar reactions for illustrative purposes. rsc.org

Purification Techniques for Complex Amine Compounds

The purification of the final amine product and its intermediates is a critical step to obtain a compound of high purity. Amines can be challenging to purify by standard chromatographic methods due to their basicity, which can lead to strong interactions with acidic silica (B1680970) gel. biotage.com

Acid-Base Extraction: This classical technique is highly effective for separating basic amines from neutral or acidic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine is protonated and moves to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

Column Chromatography:

Normal-Phase Chromatography: To mitigate issues with peak tailing on standard silica gel, the mobile phase can be modified by adding a small amount of a competing base, such as triethylamine (B128534) or ammonia in methanol. biotage.com

Amine-Functionalized Silica: Using stationary phases where the silica is functionalized with amine groups (e.g., Biotage® KP-NH) can provide excellent separation of basic compounds without the need for mobile phase modifiers. biotage.com

Reversed-Phase Chromatography (C18): This technique is suitable for polar compounds. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape. teledynelabs.com

Crystallization/Salt Formation: The target amine can be converted to a crystalline salt (e.g., hydrochloride, hydrobromide) by treatment with the corresponding acid. This can facilitate purification by crystallization, as salts often have better-defined crystalline structures than the free base.

Precipitation with Trichloroacetic Acid (TCA): A modern technique involves using TCA to precipitate amines from a solution containing impurities. The resulting amine-TCA salt can be isolated, and subsequent gentle heating causes the TCA to decompose into volatile byproducts (CO₂ and chloroform), liberating the pure free amine. nih.gov

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies

Isotopic labeling is a vital technique used to trace the metabolic fate of a molecule or to investigate reaction mechanisms. wikipedia.orgmusechem.com For a compound such as this compound, labeling with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be achieved through the use of appropriately labeled precursors in the synthetic sequence. nih.gov

Deuterium Labeling: Deuterium can be incorporated at various sites on the target molecule to study kinetic isotope effects or to block specific sites of metabolism, a strategy sometimes employed in drug discovery. nih.gov

N-Ethyl Group Labeling: Introducing a deuterated ethyl group can be accomplished by using deuterated ethyl iodide (CD₃CD₂-I) or ethyl bromide in the N-alkylation step of a 2-(isopropylaminomethyl)imidazole precursor.

Isopropyl Group Labeling: A deuterated isopropyl moiety can be installed via the reductive amination of 1-ethyl-1H-imidazole-2-carbaldehyde with deuterated isopropylamine or by using deuterated acetone (acetone-d₆) in a reductive amination with 2-(aminomethyl)-1-ethyl-1H-imidazole.

Imidazole Ring Labeling: Incorporating deuterium into the imidazole ring itself is more complex. It can be achieved by building the ring from deuterated starting materials or through H-D exchange reactions on a pre-formed imidazole ring under specific conditions, often requiring a catalyst. For example, copper-catalyzed reactions in heavy water (D₂O) have been used to incorporate deuterium into heterocyclic structures. nih.gov

Carbon-13 and Nitrogen-15 Labeling: These heavier stable isotopes are particularly useful for nuclear magnetic resonance (NMR) studies and mass spectrometry-based metabolic tracing. nih.gov

¹³C Labeling: Synthesis would involve starting with ¹³C-labeled precursors. For instance, ¹³C-labeled ethyl iodide could be used for the N-alkylation, or the synthesis could start from ¹³C-labeled imidazole.

¹⁵N Labeling: A general method for the late-stage synthesis of ¹⁵N-labeled primary amines has been developed, which could be adapted to produce a ¹⁵N-labeled isopropylamine precursor. nih.gov This involves an isotopic exchange reaction, providing an efficient route to the labeled amine which can then be used in the final step of the synthesis.

These isotopic labeling strategies are crucial for elucidating the biochemical pathways and mechanisms of action of imidazole-containing compounds. researchgate.net

Synthesis of Structurally Related Derivatives and Congeners

The synthesis of analogues of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be targeted at three primary locations: the N-substituent of the imidazole ring, the length of the alkyl bridge, and the terminal amine group. A common synthetic intermediate for these modifications is 1-ethyl-1H-imidazole-2-carbaldehyde. scbt.com

Varying the substituent at the N-1 position of the imidazole ring can significantly influence the molecule's steric and electronic properties. The N-alkylation of an imidazole precursor is a common and versatile method for introducing this diversity. nih.govciac.jl.cn The regioselectivity of this reaction is a key consideration, particularly with unsymmetrically substituted imidazoles. otago.ac.nz

A general approach involves the N-alkylation of 2-((isopropylamino)methyl)-1H-imidazole or a protected precursor. The reaction can be carried out using a variety of alkylating agents in the presence of a base.

General Synthetic Scheme for N-Substituent Modification:

Starting Material: 2-((Isopropylamino)methyl)-1H-imidazole Reagents: Alkyl Halide (R-X) or Aryl Halide, Base (e.g., NaH, K₂CO₃) Solvent: DMF, Acetonitrile Product: (1-R-1H-imidazol-2-ylmethyl)-isopropyl-amine

The following table outlines potential modifications based on this methodology.

N-Substituent (R)Alkylating Agent (R-X)Base/Solvent SystemExpected Product
MethylMethyl Iodide (CH₃I)K₂CO₃ / Acetonitrile(1-Methyl-1H-imidazol-2-ylmethyl)-isopropyl-amine
Propyl1-Bromopropane (CH₃CH₂CH₂Br)NaH / DMF(1-Propyl-1H-imidazol-2-ylmethyl)-isopropyl-amine
BenzylBenzyl Bromide (C₆H₅CH₂Br)KOH / Toluene(1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine
AllylAllyl Bromide (CH₂=CHCH₂Br)DABCO / Toluene(1-Allyl-1H-imidazol-2-ylmethyl)-isopropyl-amine beilstein-journals.org
PhenylPhenylboronic AcidCu(OAc)₂ / Pyridine(1-Phenyl-1H-imidazol-2-ylmethyl)-isopropyl-amine

Altering the methylene bridge (-CH₂-) between the imidazole ring and the amine group can impact the molecule's conformational flexibility. Synthesizing these analogues typically requires different starting materials or multi-step sequences to build the desired alkyl chain.

Homologation to an Ethyl Bridge (-CH₂CH₂-): A plausible route starts with the reduction of 1-ethyl-1H-imidazole-2-carboxylic acid to the corresponding alcohol, (1-ethyl-1H-imidazol-2-yl)methanol. This alcohol can be converted to a tosylate or halide, followed by nucleophilic substitution with cyanide. Subsequent reduction of the nitrile yields 2-(2-aminoethyl)-1-ethyl-1H-imidazole, which can then be alkylated with an isopropyl group.

Synthesis via Wittig-type Reactions: The 1-ethyl-1H-imidazole-2-carbaldehyde can undergo a Wittig reaction with a phosphonium (B103445) ylide (e.g., Ph₃P=CH-CO₂Et) to introduce a two-carbon extended chain with a functional group that can be further manipulated into the desired amine.

These multi-step approaches, while more complex, offer the flexibility to introduce alkyl chains of varying lengths and with branching patterns.

Modifying the terminal amine is arguably the most straightforward way to generate a diverse library of analogues. Two primary methods are widely employed: reductive amination and nucleophilic substitution.

Reductive Amination: This one-pot procedure involves the reaction of 1-ethyl-1H-imidazole-2-carbaldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). organic-chemistry.orgresearchgate.net This method is highly versatile and tolerates a wide range of functional groups. nih.govnih.gov

General Synthetic Scheme for Amine Moiety Alteration (Reductive Amination):

Starting Material: 1-Ethyl-1H-imidazole-2-carbaldehyde Reagents: Amine (R¹R²NH), Reducing Agent (e.g., NaBH(OAc)₃) Solvent: Dichloromethane (DCM), Methanol Product: (1-Ethyl-1H-imidazol-2-ylmethyl)-N-R¹-N-R²-amine

The following table illustrates the variety of amines that can be incorporated using this method.

Amine (R¹R²NH)Expected Product
MethylamineHMethyl(1-Ethyl-1H-imidazol-2-ylmethyl)-methyl-amine
DiethylamineEthylEthylDiethyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine
AnilineHPhenyl(1-Ethyl-1H-imidazol-2-ylmethyl)-phenyl-amine
Piperidine-(CH₂)₅-1-((1-Ethyl-1H-imidazol-2-yl)methyl)piperidine
BenzylamineHBenzylBenzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine

Nucleophilic Substitution: An alternative route involves the synthesis of a reactive intermediate such as 1-ethyl-2-(chloromethyl)-1H-imidazole. This compound can then react with a wide array of primary and secondary amines via an Sₙ2 reaction to yield the desired tertiary amine product. This method is particularly useful for amines that may be sensitive to the conditions of reductive amination.

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of the Compound and Its Salts

Currently, there are no published single-crystal X-ray diffraction studies for (1-Ethyl-1H-imidazol-2-ylmethyl)-isopropyl-amine or its corresponding salts. This technique, however, remains the gold standard for unequivocally determining the three-dimensional structure of a crystalline compound.

Should a suitable single crystal of this compound or one of its salts be grown, X-ray diffraction analysis would provide precise atomic coordinates. This data would allow for the definitive determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state architecture. The formation of salts, for instance by protonation of one of the nitrogen atoms with a suitable acid, could facilitate the growth of high-quality crystals and allow for the study of the protonated form of the molecule.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following data is for illustrative purposes only and does not represent experimental results.)

ParameterHypothetical Value
Chemical FormulaC9H17N3
Formula Weight167.25
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1081.5
Z4
Density (calculated) (g/cm³)1.028

Detailed Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)

While basic spectroscopic data might be used for routine identification, advanced techniques are crucial for a deeper understanding of molecular structure and dynamics.

No advanced Nuclear Magnetic Resonance (NMR) studies for this compound are currently available in the literature. However, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be invaluable for determining the preferred conformation of the molecule in solution by identifying protons that are close in space.

Furthermore, variable-temperature NMR (VT-NMR) could be employed to study dynamic processes, such as the rotation around the single bonds, for example, the bond connecting the methylene (B1212753) group to the imidazole (B134444) ring and the bond between the methylene group and the isopropylamine (B41738) nitrogen. By monitoring changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barriers for these rotational processes.

There are no specific high-resolution mass spectrometry (HRMS) studies reported for this compound in the context of complex reactions. HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. In the study of complex reaction mixtures, HRMS could be used to identify this compound and any reaction byproducts or intermediates by providing their exact masses. This information is critical for confirming the identity of products and for proposing reaction mechanisms.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data (Note: The following data is for illustrative purposes only.)

IonCalculated Exact Mass (m/z)Observed Exact Mass (m/z)
[M+H]⁺168.1501168.1503
[M+Na]⁺190.1320190.1322

Conformational Preferences and Torsional Energy Landscapes

Detailed experimental or computational studies on the conformational preferences and torsional energy landscapes of this compound are not present in the scientific literature. Such studies would involve the systematic rotation around the key single bonds of the molecule and the calculation of the corresponding energy changes.

The key rotatable bonds in this compound are the C(imidazole)-CH2 bond, the CH2-N(amine) bond, and the N-CH(isopropyl) bond. A computational chemistry approach, using methods such as density functional theory (DFT), could be employed to generate a torsional energy landscape. This would reveal the most stable conformations (energy minima) and the transition states for interconversion between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Chirality and Enantiomeric Resolution (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and lacks any other elements of chirality such as an axis or plane of chirality. The molecule possesses a plane of symmetry that bisects the imidazole ring and the isopropyl group. Therefore, enantiomeric resolution is not applicable to this compound.

Coordination Chemistry and Metal Complex Formation

Ligand Properties and Coordination Modes of (1-Ethyl-1H-imidazol-2-ylmethyl)-isopropyl-amine

The structural features of this compound suggest it has the potential to act as a versatile ligand in coordination chemistry. Its coordination behavior is primarily dictated by the presence of two potential nitrogen donor atoms and the flexibility of the methylene (B1212753) bridge connecting the imidazole (B134444) ring and the isopropyl-amine group.

Nitrogen Donors: Imidazole N3 and Amine Nitrogen

The this compound ligand possesses two distinct nitrogen atoms capable of donating lone pairs of electrons to a metal center: the N3 atom of the imidazole ring and the nitrogen atom of the isopropyl-amine group. The imidazole N3 nitrogen is a well-known donor in coordination chemistry, participating in the formation of a wide array of metal complexes. The ethyl group at the N1 position of the imidazole ring does not significantly hinder the coordination ability of the N3 atom.

The secondary amine nitrogen, substituted with an isopropyl group, also presents a viable coordination site. The steric bulk of the isopropyl group may influence the coordination geometry of the resulting metal complex, but it is not expected to prevent coordination entirely. In analogous systems, heterocyclic amine ligands have been shown to coordinate to metal ions through both the imidazole and amine nitrogens nih.gov.

Potential for Bidentate or Monodentate Coordination

The arrangement of the two nitrogen donor atoms, separated by a methylene bridge, strongly suggests that this compound can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This bidentate coordination mode is common for ligands with a similar structural motif and contributes to the thermodynamic stability of the resulting metal complexes through the chelate effect.

However, monodentate coordination cannot be entirely ruled out. Depending on the reaction conditions, the nature of the metal ion, and the presence of competing ligands, this compound might coordinate through only one of its nitrogen donors. For instance, in some complexes with 2-substituted benzimidazole ligands, monodentate coordination through the tertiary nitrogen of the imidazole ring has been observed . The relative basicity of the two nitrogen atoms and steric factors will play a crucial role in determining the preferred coordination mode.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow standard procedures in coordination chemistry. Typically, this would involve the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol, methanol, or acetonitrile (B52724). The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including single-crystal X-ray diffraction, infrared (IR) and UV-Vis spectroscopy, and elemental analysis.

Complexes with First-Row Transition Metals (e.g., Cu, Ni, Co, Fe, Zn)

First-row transition metals are expected to readily form complexes with this compound.

Copper(II) Complexes: Copper(II) is well-known for its flexible coordination geometry. With a bidentate ligand like this compound, one could anticipate the formation of complexes with various stoichiometries, such as [Cu(L)Cl₂], [Cu(L)₂(H₂O)₂]²⁺, or [Cu(L)₃]²⁺. The geometry of these complexes could range from distorted square planar to trigonal bipyramidal or octahedral, depending on the number of coordinated ligands and counter-ions. For instance, copper(II) complexes with other imidazole-containing ligands have been shown to adopt four-, five-, and six-coordinate geometries nih.govnih.gov.

Nickel(II) Complexes: Nickel(II) complexes with N-donor ligands commonly exhibit octahedral or square planar geometries. The reaction of this compound with nickel(II) salts could yield complexes of the type [Ni(L)₂Cl₂] or Ni(L)₃₂. Spectroscopic and magnetic studies would be crucial in determining the specific coordination environment. For example, nickel(II) complexes with bidentate amido phosphine ligands have been synthesized and structurally characterized, providing a basis for comparison rsc.org.

Cobalt(II) Complexes: Cobalt(II) can form complexes in various coordination geometries, including tetrahedral and octahedral. With this compound, both mononuclear and polynuclear complexes might be accessible. The synthesis and characterization of cobalt(II) complexes with other imidazole derivatives have been reported, offering insights into the potential structures and properties rsc.org.

Iron(II/III) and Zinc(II) Complexes: Iron and zinc are also expected to form stable complexes with this ligand. Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. Iron complexes could be synthesized in both the +2 and +3 oxidation states, with their magnetic properties being of particular interest.

Metal IonPotential Complex FormulaExpected Geometry
Cu(II)[Cu(L)Cl₂]Distorted Square Planar
Ni(II)[Ni(L)₂Cl₂]Octahedral
Co(II)[Co(L)₂Cl₂]Tetrahedral/Octahedral
Fe(III)[Fe(L)₂Cl₂]ClOctahedral
Zn(II)[Zn(L)₂Cl₂]Tetrahedral

Complexes with Second- and Third-Row Transition Metals (e.g., Ru, Rh, Pd, Pt, Ir)

The coordination chemistry of this compound with heavier transition metals is also of interest, particularly in the context of catalysis and medicinal chemistry.

Ruthenium(II) and Rhodium(III) Complexes: Ruthenium and rhodium are known to form a vast number of stable complexes with N-donor ligands. These complexes are often kinetically inert and can be studied in detail in solution. The synthesis would likely involve the reaction of the ligand with suitable precursors like [Ru(DMSO)₄Cl₂] or RhCl₃·3H₂O.

Palladium(II) and Platinum(II) Complexes: Palladium(II) and platinum(II) complexes with N-donor ligands typically adopt a square planar geometry. These complexes are of particular interest due to their potential applications in catalysis and as anticancer agents. The bidentate nature of this compound would be well-suited for the formation of stable, square planar [Pd(L)Cl₂] and [Pt(L)Cl₂] complexes.

Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides with N-donor ligands is less explored compared to that of transition metals. Lanthanide ions are hard acids and typically prefer coordination with hard donor atoms like oxygen. However, complexes with N-donor ligands, including imidazoles, have been reported nih.gov.

The formation of stable complexes between this compound and lanthanide or actinide ions would likely require specific reaction conditions, such as the use of non-aqueous solvents and the absence of strongly coordinating anions. The larger ionic radii of these elements would favor higher coordination numbers, and it is possible that multiple ligand molecules would coordinate to a single metal center. The characterization of such complexes would provide valuable insights into the coordination preferences of the f-block elements.

Due to a lack of publicly available scientific literature on the coordination chemistry of the specific compound "this compound," it is not possible to generate the requested article. Extensive searches for research data pertaining to the metal complex formation and detailed spectroscopic, structural, and electrochemical analysis of this particular ligand have yielded no specific results.

Scientific articles detailing advanced NMR and EPR studies, UV-Vis and CD spectroscopy, X-ray diffraction, stoichiometry and stability constants, redox properties, and the reactivity of the coordinated "this compound" ligand could not be found. Therefore, the sections and subsections outlined in the user's request cannot be addressed with scientifically accurate and verifiable information.

It is crucial to base scientific articles on existing, peer-reviewed research to ensure accuracy and avoid the fabrication of data. Without such foundational information for "this compound," the generation of the requested content is not feasible.

Applications in Homogeneous and Heterogeneous Catalysis

Catalytic Activity of (1-Ethyl-1H-imidazol-2-ylmethyl)-isopropyl-amine Metal Complexes

There is no available scientific literature describing the synthesis of metal complexes involving this compound as a ligand for catalytic purposes. Consequently, no data exists on their performance in the following reactions:

Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)

No studies have been found that investigate the use of this compound metal complexes as catalysts for any type of cross-coupling reactions.

Polymerization Reactions

There is no documented use of this compound or its metallic derivatives as catalysts or co-catalysts in polymerization reactions.

Stereoselective Catalysis (e.g., asymmetric synthesis)

No research has been published on the application of this compound, in either its racemic or a potential chiral form, as a ligand in stereoselective catalysis.

Mechanistic Investigations of Catalytic Cycles

Consistent with the absence of applied catalytic studies, there are no mechanistic investigations concerning the catalytic cycles of any potential metal complexes of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By approximating the electron density, DFT can accurately predict geometric parameters. For (1-Ethyl-1H-imidazol-2-ylmethyl)-isopropyl-amine, a DFT study would typically be performed using a functional like B3LYP and a basis set such as 6-31G(d,p).

The expected output would be a set of optimized coordinates for each atom, from which key bond lengths, bond angles, and dihedral angles can be determined. This data is crucial for understanding the molecule's shape and steric hindrance.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Length (Å) N1-C2 Data not available
Bond Length (Å) C2-C(methylene) Data not available
Bond Length (Å) C(methylene)-N(amine) Data not available
Bond Angle (°) C5-N1-C2 Data not available
Bond Angle (°) N1-C2-C(methylene) Data not available
Dihedral Angle (°) C4-N1-C2-C(methylene) Data not available

Note: This table is illustrative. No published data is available for this specific compound.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nettandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acs.org

An FMO analysis for this compound would calculate the energies of these orbitals and visualize their spatial distribution. It would be expected that the HOMO is localized on the electron-rich imidazole (B134444) ring and the amine nitrogen, while the LUMO might be distributed over the imidazole ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap (ΔE) Data not available

Note: This table is illustrative. No published data is available for this specific compound.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For the target molecule, an MEP analysis would likely show negative potential around the nitrogen atoms of the imidazole ring and the isopropylamine (B41738) group, identifying them as sites for protonation or coordination to Lewis acids.

Molecular Dynamics Simulations for Conformational Sampling

This compound possesses several rotatable bonds, leading to a flexible structure with multiple possible conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape. An MD simulation would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent), the dynamics of their interconversion, and the influence of solvent on the molecular structure.

Computational Insights into Ligand-Metal Interactions and Bonding

The nitrogen atoms in the imidazole ring and the amine group make this compound a potential ligand for metal ions. Computational methods can be used to study the coordination of this molecule to various metals. By calculating the binding energies, optimized geometries of the metal complexes, and analyzing the nature of the metal-ligand bonds (e.g., through Natural Bond Orbital analysis), researchers can predict the stability and electronic properties of such complexes.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as N-alkylation or its role as a catalyst, computational studies can map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energy barriers (activation energies) for each step, the most likely reaction mechanism can be determined, providing insights that are often difficult to obtain through experiments alone.

Prediction of Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are fundamental for the structural elucidation of organic molecules. The chemical shifts are sensitive to the electronic environment of the nuclei. Theoretical predictions of ¹H NMR chemical shifts for imidazolium-based ionic liquids can serve as a basis for estimating the shifts for "this compound". rsc.orgresearchgate.net The chemical shifts for the protons on the imidazole ring are particularly characteristic. For instance, the proton at the C2 position of an imidazolium (B1220033) ring is known to be sensitive to the surrounding molecular interactions. researchgate.net

Quantum chemical calculations, often employing Density Functional Theory (DFT), can provide accurate predictions of NMR chemical shifts. elixirpublishers.com For the title compound, the predicted ¹H NMR spectrum would exhibit distinct signals for the ethyl group (a triplet and a quartet), the isopropyl group (a doublet and a septet), the methylene (B1212753) bridge, and the protons on the imidazole ring. The ¹³C NMR spectrum would similarly show characteristic peaks for each unique carbon atom.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Imidazole H-4/H-5~ 6.9 - 7.5Doublets
Methylene (-CH₂-)~ 3.8 - 4.2Singlet
Ethyl (-CH₂-CH₃)~ 4.0 (q), ~1.4 (t)Quartet, Triplet
Isopropyl (-CH(CH₃)₂)~ 2.8 - 3.2 (sept), ~1.1 (d)Septet, Doublet
Amine (-NH-)Broad, variableSinglet

Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify functional groups in a molecule through their characteristic vibrational frequencies. The IR spectrum of "this compound" is expected to show absorption bands corresponding to the vibrations of its constituent parts. The C-H stretching vibrations of the alkyl groups (ethyl and isopropyl) and the imidazole ring are expected in the 2800-3200 cm⁻¹ region. libretexts.org The C=N and C=C stretching vibrations of the imidazole ring typically appear in the 1400-1600 cm⁻¹ range. researchgate.net The N-H stretching vibration of the secondary amine would likely be observed around 3300-3500 cm⁻¹. researchgate.net Computational methods can simulate the vibrational spectra and aid in the assignment of these bands. elixirpublishers.com

Interactive Table 2: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C-H (Aromatic/Imidazole)Stretching3100 - 3200
C-H (Alkyl)Stretching2850 - 3000
C=N (Imidazole)Stretching~1500 - 1600
C=C (Imidazole)Stretching~1400 - 1500
C-NStretching1000 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption bands in the UV region. researchgate.netresearchgate.net For "this compound," electronic transitions are expected to be of the π → π* type, originating from the imidazole ring. Computational studies on similar molecules, such as imidazole-2-carboxaldehyde, show strong absorption bands in the range of 220-300 nm. researchgate.net Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra. elixirpublishers.com

QSAR/QSPR Studies for Specific Molecular Interactions (excluding biological activity, dosage, safety, clinical trials)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their properties or activities. nih.gov For "this compound," QSPR models can be developed to predict various physicochemical properties and understand its specific molecular interactions, excluding biological endpoints. These studies are crucial for designing molecules with desired characteristics.

QSAR and QSPR models are built upon a variety of molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as electronic, steric, and topological, among others.

Molecular Descriptors for Imidazole Derivatives:

Studies on imidazole derivatives have utilized a range of descriptors to model their properties. jmpas.comnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule and include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. jmpas.comnih.gov These descriptors are crucial for understanding interactions involving electron transfer.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters that can influence how a molecule interacts with its environment.

Physicochemical Descriptors: Properties like the partition coefficient (logP) and molar refractivity are often used in QSPR models to predict the solubility and permeability of compounds.

Building and Validating QSAR/QSPR Models:

The development of a robust QSAR/QSPR model involves several steps. First, a dataset of compounds with known properties is compiled. Then, molecular descriptors are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are used to build a mathematical model that relates the descriptors to the property of interest. jmpas.comfrontiersin.org

The predictive power of the developed model is then rigorously validated using various statistical metrics and techniques like cross-validation and external validation. nih.gov

Interactive Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Imidazole Derivatives

Descriptor TypeExample DescriptorsInformation Provided
Electronic HOMO Energy, LUMO Energy, Dipole MomentElectron-donating/accepting ability, polarity
Steric Molecular Volume, Surface AreaSize and shape of the molecule
Topological Connectivity Indices, Shape IndicesMolecular branching and connectivity
Physicochemical LogP, Molar RefractivityLipophilicity, polarizability

These computational and theoretical approaches provide a powerful framework for characterizing novel compounds like "this compound" and predicting their behavior, thereby guiding further experimental investigation.

Interactions with Biological Macromolecules and Biomimetic Systems in Vitro/mechanistic Focus Only

Molecular Recognition and Binding Mechanisms (e.g., protein-ligand interactions)

In the absence of specific binding studies for (1-Ethyl-1H-imidazol-2-ylmethyl)-isopropyl-amine, its potential for protein-ligand interactions can be inferred from its structural components. The imidazole (B134444) ring can participate in various non-covalent interactions, including hydrogen bonding (acting as both a donor and acceptor), π-π stacking with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan), and coordination with metal ions within protein active sites. The ethyl and isopropyl substituents would likely engage in hydrophobic interactions within the binding pockets of target proteins.

Enzyme Inhibition or Activation Mechanisms (in vitro, non-therapeutic context)

A kinetic analysis would be essential to characterize the mechanism of enzyme modulation. This would involve determining key parameters such as the Michaelis constant (K_m) and the maximal velocity (V_max) in the presence and absence of the compound. Such studies would elucidate whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. However, no such kinetic data for this compound is currently available in the literature.

To understand the precise binding mode, co-crystallization of the compound with a target enzyme followed by X-ray crystallography would be necessary. This would provide atomic-level details of the interactions between the ligand and the amino acid residues of the enzyme's active site. As of now, no such structural studies have been published for this specific compound.

Development of Fluorescent Probes or Affinity Tags for Biochemical Studies

The imidazole scaffold can be chemically modified to incorporate fluorophores, making it a potential candidate for the development of fluorescent probes. Such probes could be used to visualize and track biological processes in vitro. Similarly, the molecule could be functionalized to serve as an affinity tag for the purification and identification of its binding partners in complex biological samples. There is no current literature to suggest that this compound has been developed for these applications.

Biomimetic Catalysis Inspired by Biological Systems

Imidazole derivatives are frequently used in biomimetic chemistry to mimic the active sites of metalloenzymes. The nitrogen atoms of the imidazole ring can coordinate with transition metals to form catalysts that can perform a variety of chemical transformations. While this is a promising area of research for imidazole compounds in general, there are no specific reports on the use of this compound in biomimetic catalysis.

Future Directions and Emerging Research Avenues

Design of Advanced Derivatives with Tailored Properties

A primary avenue of future research would involve the systematic design and synthesis of advanced derivatives of (1-Ethyl-1H-imidazol-2-ylmethyl)-isopropyl-amine. By modifying the ethyl and isopropyl substituents, as well as by introducing functional groups onto the imidazole (B134444) ring, researchers could create a library of related compounds. This approach would aim to establish structure-activity relationships, allowing for the fine-tuning of electronic and steric properties to achieve desired functionalities. For instance, the introduction of chiral centers could lead to derivatives with stereospecific applications.

Exploration of Novel Catalytic Applications

The imidazole scaffold is a key component of N-heterocyclic carbenes (NHCs), which are highly effective ligands in organometallic catalysis. nih.govresearchgate.netsuny.edu Future studies could explore the potential of this compound as a precursor to novel NHC ligands. The specific steric and electronic environment provided by the ethyl and isopropyl groups could lead to catalysts with unique reactivity and selectivity in a variety of chemical transformations, such as cross-coupling reactions, metathesis, and polymerization.

Integration into Advanced Materials and Nanotechnology

Imidazole derivatives are increasingly being integrated into advanced materials and nanotechnology due to their coordination properties and ability to participate in self-assembly processes. nih.govnih.gov Future research could investigate the incorporation of this compound or its derivatives into metal-organic frameworks (MOFs), polymers, or as capping agents for nanoparticles. Such materials could exhibit interesting optical, electronic, or porous properties with potential applications in sensing, electronics, and gas storage.

Development of High-Throughput Screening Methodologies for Ligand Discovery

The discovery of new ligands for catalysis and materials science can be accelerated through high-throughput screening (HTS) methodologies. rsc.orgresearchgate.net Should a synthetic route to a library of derivatives of this compound be established, HTS techniques could be employed to rapidly evaluate their performance in various applications. This would involve the development of parallel synthesis techniques and rapid screening assays to identify lead compounds with optimal properties.

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

A thorough understanding of the behavior of this compound in solution and in complex with other molecules would require the application of advanced spectroscopic techniques. acs.orgrsc.org Future research would likely employ methods such as multi-dimensional NMR spectroscopy, time-resolved infrared spectroscopy, and X-ray absorption spectroscopy to probe the dynamic processes, such as conformational changes and ligand exchange, that the molecule undergoes. These studies would provide crucial insights into its mechanism of action in various potential applications.

New Computational Approaches for Predicting Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of new molecules. acs.orgnih.govmdpi.com In the absence of extensive experimental data, density functional theory (DFT) and other computational methods could be used to model the structure, electronic properties, and reactivity of this compound. These theoretical studies could guide synthetic efforts and help to prioritize experimental investigations by predicting the most promising avenues for future research.

While the specific compound this compound is currently under the radar of the scientific community, the rich chemistry of imidazole derivatives suggests that it and its analogues could be fruitful targets for future investigation. The development of this field of research will depend on the initial synthesis and characterization of this foundational compound.

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionsReference
SolventDMF, 60°C
CatalystKI (10 mol%)
Reaction Time6–8 hours
PurificationSilica gel (CH₂Cl₂:MeOH = 9:1)

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueCritical SignalsReference
¹H NMR (400 MHz, DMSO)δ 1.2 (d, 6H, CH(CH₃)₂)
¹³C NMRδ 45.8 (CH(CH₃)₂)
IR (KBr)3320 cm⁻¹ (N-H stretch)

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(1-Ethyl-1H-imidazol-2-ylmethyl)-isopropyl-amine
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(1-Ethyl-1H-imidazol-2-ylmethyl)-isopropyl-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.